Ethyl 4-azidoquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline structure substituted with an azido group and an ethyl ester. The molecular formula of this compound is C₁₀H₈N₄O₂, characterized by the presence of a quinoline ring system, which consists of a fused benzene and pyridine ring, along with a carboxylate functional group. The azido group (-N₃) attached at the 4-position enhances its reactivity and potential applications in various chemical transformations and biological activities.
Nucleophilic Substitution: The azido group can undergo nucleophilic substitution reactions, making it a useful intermediate for further functionalization.
Click Chemistry: The azide moiety allows for "click" reactions, especially with alkynes, leading to the formation of triazoles, which are important in medicinal chemistry.
Reduction Reactions: The azido group can be reduced to amines using various reducing agents, expanding its utility in synthetic organic chemistry.
The biological activity of ethyl 4-azidoquinoline-3-carboxylate has been explored in various studies. Compounds containing quinoline structures are known for their diverse pharmacological properties, including:
Antimicrobial Activity: Quinoline derivatives exhibit significant antimicrobial effects against various bacterial strains.
Anticancer Properties: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development.
Antiviral Activity: Research indicates that certain quinoline derivatives may possess antiviral properties, contributing to their therapeutic potential.
The synthesis of ethyl 4-azidoquinoline-3-carboxylate typically involves several key steps:
Formation of the Quinoline Skeleton: This can be achieved through cyclization reactions involving appropriate precursors such as aminoaryl compounds and carbonyl compounds.
Carboxylation: The introduction of the carboxylic acid group can be accomplished using methods like the Kolbe electrolysis or through the use of carbon dioxide in the presence of a base.
Azidation: The final step involves converting an amino or hydroxyl group into an azido group using sodium azide or other azidation reagents.
These steps can be optimized based on available starting materials and desired yields.
Ethyl 4-azidoquinoline-3-carboxylate has several applications in different fields:
Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery and development.
Material Science: The azido group allows for modifications in polymer chemistry and materials science, particularly in creating functionalized polymers through click chemistry.
Bioconjugation: It can be used in bioconjugation strategies to label biomolecules for imaging or therapeutic purposes.
Studies on ethyl 4-azidoquinoline-3-carboxylate often focus on its interactions with biological targets:
Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
Cellular Uptake: Understanding how effectively this compound enters cells is crucial for evaluating its efficacy as a drug candidate.
In Vivo Studies: Animal model studies help assess the pharmacokinetics and pharmacodynamics of ethyl 4-azidoquinoline-3-carboxylate.
Ethyl 4-azidoquinoline-3-carboxylate shares structural similarities with several other compounds, but its unique features set it apart:
Compound Name
Structure Features
Unique Aspects
Ethyl 4-aminoquinoline-3-carboxylate
Contains an amino group instead of an azide
Potentially less reactive than the azido derivative
Ethyl 2-methylquinoline-3-carboxylate
Methyl substitution at the 2-position
Variation in biological activity due to methyl group
Ethyl quinoline-3-carboxylate
Lacks the azide functionality
More stable but less versatile in
Systematic Nomenclature and Molecular Formula
Ethyl 4-azidoquinoline-3-carboxylate is systematically named according to IUPAC conventions as ethyl 4-azidoquinoline-3-carboxylate, with the molecular formula C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 g/mol. The compound features a quinoline backbone substituted with an azido group (-N₃) at the 4-position and an ethyl ester moiety at the 3-position (Fig. 1). Its CAS registry number, 68315-03-7, and PubChem CID, 5178258, provide unambiguous identifiers for databases and regulatory purposes.
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques have been pivotal in characterizing this compound. Infrared (IR) spectroscopy reveals key functional groups: a strong absorption band at ~2100 cm⁻¹ confirms the presence of the azide group, while ester carbonyl (C=O) stretching appears at ~1705 cm⁻¹. Comparative IR data from ethyl 3-coumarincarboxylate (a structurally related ester) show similar carbonyl signals, underscoring the reliability of this method for ester identification.
Nuclear Magnetic Resonance (NMR) spectroscopy further resolves the structure. In the ¹H NMR spectrum, the ethyl group exhibits a triplet at δ 1.27 ppm (J = 7 Hz) for the methyl protons and a quartet at δ 4.27 ppm for the methylene group. Aromatic protons on the quinoline ring resonate between δ 7.5–8.5 ppm, with distinct splitting patterns reflecting substituent effects. ¹³C NMR data corroborate the ester carbonyl at δ 165 ppm and the azide-bearing carbon at δ 120 ppm.
Mass spectrometry (MS) provides additional confirmation, with the molecular ion peak observed at m/z 242.23. Fragmentation patterns align with the loss of the azide group (-N₃, 42 Da) and ethyl moiety (-OC₂H₅, 45 Da).
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for ethyl 4-azidoquinoline-3-carboxylate remain unpublished, related quinoline derivatives offer insights. For example, ethyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a dihydropyrimidine analog) adopts a boat-like conformation with an orthogonal aryl ring orientation, as determined by X-ray diffraction. Such studies highlight the influence of substituents on molecular geometry—a principle applicable to ethyl 4-azidoquinoline-3-carboxylate.
The azido group’s linear geometry and steric demands likely impose conformational restrictions on the quinoline ring. Computational models predict a dihedral angle of ~85–90° between the azide and ester groups, minimizing electronic repulsion.
Comparative Analysis with Related Quinoline-3-Carboxylate Derivatives
Ethyl 4-azidoquinoline-3-carboxylate shares structural motifs with pharmacologically active analogs (Table 1). For instance:
Compound
Key Substituents
Bioactivity
Reference
Ethyl 4-azidoquinoline-3-carboxylate
4-N₃, 3-COOEt
Click chemistry substrate
Ethyl 3-coumarincarboxylate
3-COOEt, lactone ring
Fluorescent probe
Berberine
Isoquinoline alkaloid
Antioxidant, AChE inhibitor
The azido group distinguishes this compound as a versatile intermediate for Huisgen cycloaddition (click chemistry), enabling bioconjugation and polymer synthesis. In contrast, ethyl 3-coumarincarboxylate’s lactone ring enhances fluorescence properties, making it suitable for optical applications. Berberine, a natural isoquinoline alkaloid, demonstrates antioxidative and enzyme-inhibitory activities absent in the synthetic azido derivative.
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